molecular formula C21H15BrN2O5 B5224357 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid

Cat. No.: B5224357
M. Wt: 455.3 g/mol
InChI Key: SACNUUJXLDWWFF-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid is a complex organic compound that features a combination of aromatic rings, a bromine atom, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-bromobenzoyl)amino]benzoic acid
  • 3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid

Uniqueness

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid is unique due to its combination of a bromine atom, a furan ring, and multiple aromatic rings. This structure provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

4-[[(E)-2-[(2-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O5/c22-17-6-2-1-5-16(17)19(25)24-18(12-15-4-3-11-29-15)20(26)23-14-9-7-13(8-10-14)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACNUUJXLDWWFF-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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